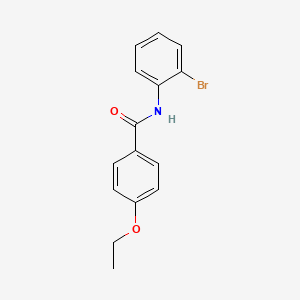![molecular formula C12H18N8O2S2 B1362435 Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione CAS No. 50346-47-9](/img/structure/B1362435.png)
Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione is a unique compound characterized by its spirocyclic structure, which incorporates both adamantane and imidazolidine moieties. This compound is notable for its rigid, three-dimensional framework, which imparts significant stability and distinct chemical properties. The adamantane unit is known for its diamond-like structure, contributing to the overall robustness of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione typically involves multicomponent reactions. One common method is the cycloaddition reaction, where azomethine ylides generated from isatin and amino acids react with adamantane derivatives . This reaction is often carried out under microwave irradiation to accelerate the reaction rate and improve yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of heterogeneous catalysts, such as metal oxides, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione exerts its effects often involves interaction with specific molecular targets. For instance, its rigid structure allows it to fit into enzyme active sites, inhibiting their activity. This compound can also disrupt cellular processes by interacting with DNA or proteins, leading to its potential use in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline-11,4-pyran]-2’-amines: Known for their biological activities and structural complexity.
Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1’-indene]: Notable for their use in drug discovery due to their unique conformational features.
Uniqueness
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione stands out due to its incorporation of the adamantane moiety, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds .
Properties
CAS No. |
50346-47-9 |
|---|---|
Molecular Formula |
C12H18N8O2S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H12N4O2S.C3H6N4S/c1-5-6(3-4-14)7(15)13-8(10-5)11-9(12-13)16-2;1-8-3-5-2(4)6-7-3/h14H,3-4H2,1-2H3,(H,10,11,12);1H3,(H3,4,5,6,7) |
InChI Key |
GYAQCPVYDHAICQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34C(=O)NC(=O)N4 |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CCO.CSC1=NNC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)




![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)
![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)




